N-methyl-4-(methylsulfanyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide
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Overview
Description
“N-methyl-4-(methylsulfanyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide” is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in medicinal chemistry. This compound features a unique structure with a benzamide core, a pyridine ring, and an azetidine moiety, making it a subject of interest for researchers in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-methyl-4-(methylsulfanyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide” typically involves multiple steps, including the formation of the azetidine ring, the introduction of the pyridine moiety, and the final coupling with the benzamide core. Common synthetic routes may include:
Step 1: Formation of the azetidine ring through cyclization reactions.
Step 2: Introduction of the pyridine ring via nucleophilic substitution or coupling reactions.
Step 3: Coupling of the azetidine-pyridine intermediate with the benzamide core using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions for large-scale synthesis, including the use of efficient catalysts, solvents, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
“N-methyl-4-(methylsulfanyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide” can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group may yield sulfoxides or sulfones, while reduction of the pyridine ring may produce piperidine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-methyl-4-(methylsulfanyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-4-(methylsulfanyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide
- N-methyl-4-(methylsulfanyl)-N-[1-(pyridin-3-yl)azetidin-3-yl]benzamide
- N-methyl-4-(methylsulfanyl)-N-[1-(pyridin-4-yl)azetidin-3-yl]benzamide
Uniqueness
The uniqueness of “this compound” lies in its specific substitution pattern and the presence of the azetidine ring, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-methyl-4-methylsulfanyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-19(17(21)13-6-8-15(22-2)9-7-13)14-11-20(12-14)16-5-3-4-10-18-16/h3-10,14H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTZIKHEERSHCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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